Cas no 1209161-12-5 (N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}cyclobutanecarboxamide)

N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}cyclobutanecarboxamide structure
1209161-12-5 structure
Product Name:N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}cyclobutanecarboxamide
N.o CAS:1209161-12-5
MF:C15H15FN2O2
MW:274.290207147598
CID:5990843
PubChem ID:45511225
Update Time:2025-08-04

N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}cyclobutanecarboxamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}cyclobutanecarboxamide
    • N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
    • Cyclobutanecarboxamide, N-[[5-(4-fluorophenyl)-3-isoxazolyl]methyl]-
    • AKOS024652302
    • N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}cyclobutanecarboxamide
    • 1209161-12-5
    • N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
    • F2493-2836
    • Inchi: 1S/C15H15FN2O2/c16-12-6-4-10(5-7-12)14-8-13(18-20-14)9-17-15(19)11-2-1-3-11/h4-8,11H,1-3,9H2,(H,17,19)
    • Chave InChI: QJOVBCQCYIZELA-UHFFFAOYSA-N
    • SMILES: C1(C(NCC2C=C(C3=CC=C(F)C=C3)ON=2)=O)CCC1

Propriedades Computadas

  • Massa Exacta: 274.11175589g/mol
  • Massa monoisotópica: 274.11175589g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 341
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 55.1Ų

Propriedades Experimentais

  • Densidade: 1.262±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 518.4±38.0 °C(Predicted)
  • pka: 14.26±0.20(Predicted)

N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}cyclobutanecarboxamide Preçomais >>

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